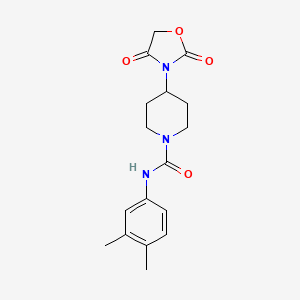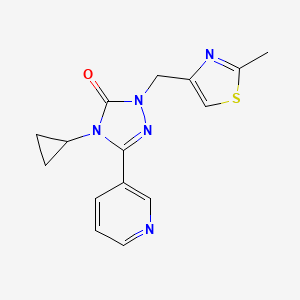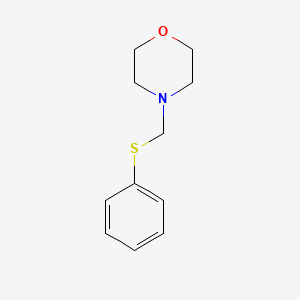![molecular formula C20H18N6 B3015468 2-[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 2380081-65-0](/img/structure/B3015468.png)
2-[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile, also known as PP3, is a chemical compound that has been widely used in scientific research due to its potential as a protein kinase inhibitor. PP3 has been found to have a high specificity for certain protein kinases, making it a useful tool for studying the biochemical and physiological effects of these enzymes.
作用机制
2-[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile works by binding to the ATP-binding site of protein kinases, preventing them from phosphorylating their target proteins. This inhibition can lead to a variety of downstream effects, including changes in gene expression and alterations in cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, depending on the specific protein kinase being targeted. For example, this compound has been shown to inhibit the activity of the Src family of protein kinases, resulting in decreased cell proliferation and migration. This compound has also been found to inhibit the activity of the JAK family of protein kinases, leading to decreased cytokine signaling and immune cell activation.
实验室实验的优点和局限性
One major advantage of 2-[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile is its high specificity for certain protein kinases, allowing researchers to study the effects of inhibiting these enzymes without affecting other cellular processes. However, this compound is not effective against all protein kinases, and its specificity can vary depending on the specific isoform being targeted. Additionally, this compound can be toxic at high concentrations, so careful dosing is required in lab experiments.
未来方向
There are many potential future directions for research involving 2-[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile. One area of interest is the development of more specific protein kinase inhibitors, which could allow for even more precise manipulation of cellular signaling pathways. Additionally, this compound and other protein kinase inhibitors could be used in combination with other drugs to target multiple signaling pathways simultaneously, potentially leading to more effective treatments for a variety of diseases. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and other protein kinase inhibitors, as well as their potential applications in clinical settings.
合成方法
2-[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile can be synthesized using a variety of methods, including the reaction of 3-cyano-4-(6-phenylpyridazin-3-yl)piperazine with 3-bromo-2-picoline. This reaction results in the formation of this compound as a yellow solid with a purity of over 95%.
科学研究应用
2-[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile has been used extensively in scientific research, particularly in the field of protein kinase inhibition. Protein kinases are enzymes that play a crucial role in cellular signaling, and their dysregulation has been linked to a variety of diseases, including cancer and neurodegenerative disorders.
属性
IUPAC Name |
2-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6/c21-15-17-7-4-10-22-20(17)26-13-11-25(12-14-26)19-9-8-18(23-24-19)16-5-2-1-3-6-16/h1-10H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQMUYYTABQOLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)C4=C(C=CC=N4)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


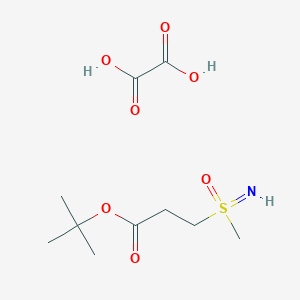
![7-benzyl-1,3-dimethyl-6-(2-methylpiperidine-1-carbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B3015388.png)
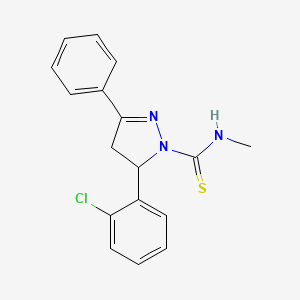

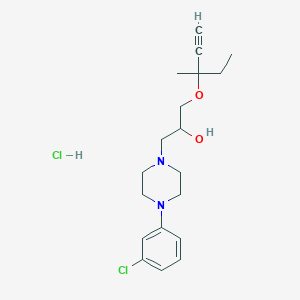



![Cyclopropyl-[4-[2-methyl-6-(trifluoromethyl)pyrimidine-4-carbonyl]piperazin-1-yl]methanone](/img/structure/B3015397.png)
![N-(2-chlorophenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3015398.png)
